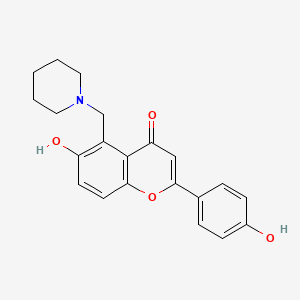
N3-(Butyn-3-yl)uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N3-(Butyn-3-yl)uridine is a uridine analog, which is a modified nucleoside. Uridine itself has potential antiepileptic effects, and its analogs, including this compound, are used in various scientific research applications. This compound is particularly notable for its use in click chemistry, where it contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-(Butyn-3-yl)uridine typically involves the modification of uridineThis can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired position on the uridine molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yield and purity. The use of automated synthesis equipment and continuous flow reactors could also be employed to enhance production efficiency.
化学反应分析
Types of Reactions
N3-(Butyn-3-yl)uridine undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.
Substitution Reactions: The uridine analog can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAc reactions to facilitate the cycloaddition process.
Azide Compounds: React with the alkyne group in this compound during click chemistry reactions.
Major Products Formed
The major products formed from these reactions are typically triazole-linked compounds, which are valuable in various biochemical applications .
科学研究应用
N3-(Butyn-3-yl)uridine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry to create bioconjugates and other complex molecules.
Biology: Employed in the study of RNA functions and interactions within cells.
Medicine: Investigated for its potential anticonvulsant and anxiolytic activities, as well as its role in developing new antihypertensive agents
Industry: Utilized in the development of new materials and chemical probes for various industrial applications.
作用机制
N3-(Butyn-3-yl)uridine exerts its effects primarily through its ability to participate in click chemistry reactions. The alkyne group in the compound allows it to form stable triazole linkages with azide-containing molecules, facilitating the creation of complex bioconjugates. This mechanism is widely used in biochemical research to study molecular interactions and pathways .
相似化合物的比较
Similar Compounds
N3-(Butyn-2-yl)uridine: Another uridine analog with a similar structure but different alkyne positioning.
N3-(Propargyl)uridine: Contains a propargyl group instead of a butynyl group, used in similar click chemistry applications.
Uniqueness
N3-(Butyn-3-yl)uridine is unique due to its specific alkyne group positioning, which provides distinct reactivity and stability in click chemistry reactions. This makes it particularly valuable for creating stable bioconjugates and studying complex molecular interactions .
属性
分子式 |
C13H16N2O6 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC 名称 |
3-but-3-ynyl-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O6/c1-2-3-5-14-9(17)4-6-15(13(14)20)12-11(19)10(18)8(7-16)21-12/h1,4,6,8,10-12,16,18-19H,3,5,7H2/t8-,10?,11+,12-/m1/s1 |
InChI 键 |
NSEWKYHWYZEWOU-LABGDYGKSA-N |
手性 SMILES |
C#CCCN1C(=O)C=CN(C1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
规范 SMILES |
C#CCCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1',2',3',4',5'-13C5]Inosine](/img/structure/B15141119.png)

![2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine](/img/structure/B15141137.png)



![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15141179.png)


![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141194.png)
![N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide](/img/structure/B15141201.png)

